molecular formula C13H18N2O3 B4331325 4-hydroxy-4,5,5-trimethyl-3-[(2-methylphenyl)amino]-1,3-oxazolidin-2-one

4-hydroxy-4,5,5-trimethyl-3-[(2-methylphenyl)amino]-1,3-oxazolidin-2-one

Cat. No. B4331325
M. Wt: 250.29 g/mol
InChI Key: YHIHJZIWYFBXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-4,5,5-trimethyl-3-[(2-methylphenyl)amino]-1,3-oxazolidin-2-one, commonly known as Linezolid, is a synthetic antibiotic used to treat serious infections caused by Gram-positive bacteria. It was first approved by the US Food and Drug Administration (FDA) in 2000 and has since been widely used in clinical settings.

Mechanism of Action

Linezolid works by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and the elongation of the peptide chain. This leads to the inhibition of bacterial growth and the eventual death of the bacteria.
Biochemical and Physiological Effects:
Linezolid has been shown to have good oral bioavailability and is well tolerated by patients. It is metabolized by the liver and excreted in the urine. Linezolid has been shown to have low potential for drug interactions, making it a useful antibiotic in patients taking multiple medications.

Advantages and Limitations for Lab Experiments

One of the advantages of Linezolid is its broad-spectrum activity against various Gram-positive bacteria. It has also been shown to have activity against some Gram-negative bacteria. Linezolid is available in both oral and intravenous formulations, making it useful for both outpatient and inpatient treatment. However, one limitation of Linezolid is its high cost compared to other antibiotics.

Future Directions

There are several future directions for Linezolid research. One area of interest is the development of Linezolid analogs with improved activity against resistant bacteria. Another area of interest is the development of Linezolid formulations with improved pharmacokinetic properties, such as increased oral bioavailability and decreased toxicity. Additionally, research is needed to better understand the mechanism of action of Linezolid and to identify new targets for antibacterial therapy.

Scientific Research Applications

Linezolid has been extensively studied for its antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Streptococcus pneumoniae. It has also been shown to have activity against some Gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis. Linezolid has been used in clinical trials for the treatment of various infections, including skin and soft tissue infections, pneumonia, and bacteremia.

properties

IUPAC Name

4-hydroxy-4,5,5-trimethyl-3-(2-methylanilino)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9-7-5-6-8-10(9)14-15-11(16)18-12(2,3)13(15,4)17/h5-8,14,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIHJZIWYFBXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NN2C(=O)OC(C2(C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-4,5,5-trimethyl-3-[(2-methylphenyl)amino]-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-4,5,5-trimethyl-3-[(2-methylphenyl)amino]-1,3-oxazolidin-2-one
Reactant of Route 2
4-hydroxy-4,5,5-trimethyl-3-[(2-methylphenyl)amino]-1,3-oxazolidin-2-one
Reactant of Route 3
4-hydroxy-4,5,5-trimethyl-3-[(2-methylphenyl)amino]-1,3-oxazolidin-2-one
Reactant of Route 4
4-hydroxy-4,5,5-trimethyl-3-[(2-methylphenyl)amino]-1,3-oxazolidin-2-one
Reactant of Route 5
4-hydroxy-4,5,5-trimethyl-3-[(2-methylphenyl)amino]-1,3-oxazolidin-2-one
Reactant of Route 6
4-hydroxy-4,5,5-trimethyl-3-[(2-methylphenyl)amino]-1,3-oxazolidin-2-one

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